molecular formula C21H22ClN3O4S B2552086 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-51-5

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2552086
CAS No.: 1021081-51-5
M. Wt: 447.93
InChI Key: VBPROOJELVIGBS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified in scientific screening as a novel, selective chemotype for the δ opioid receptor (DOR) . This core structure is a spiro carbocyclic hydantoin, a privileged heterocyclic class known for its significant pharmacological potential across various therapeutic areas, including central nervous system disorders . The primary research value of this compound lies in its potential as a DOR agonist with a chemical structure distinct from previously failed clinical candidates like those based on the SNC80 chemotype . Agonists sharing the SNC80 structure are often efficacious recruiters of β-arrestin, a signaling pathway linked to adverse effects such as seizures and rapid tachyphylaxis (tolerance) . In contrast, related agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been shown to be slightly biased toward G-protein signaling and exhibit lower β-arrestin recruitment efficacy . This G-protein bias may translate to a more favorable pharmacological profile, making this chemotype a promising tool for developing better-tolerated therapies for neurological and psychiatric disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPROOJELVIGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure comprises a spiropiperidine core fused with a diketopiperazine-like system, modified at the N3 position with a 4-chlorobenzyl group and at N8 with a tosyl protecting group. Retrosynthetically, the molecule dissects into two primary fragments:

  • Spiropiperidine scaffold : Derived from 1-tosylpiperidin-4-one, functionalized via Strecker aminonitrile synthesis and subsequent cyclization.
  • 4-Chlorobenzyl moiety : Introduced via alkylation or acylation at the N3 position, leveraging nucleophilic substitution or reductive amination.

Critical challenges include maintaining regioselectivity during spirocycle formation and avoiding epimerization at stereogenic centers. The tosyl group at N8 serves dual roles: as a protecting group for secondary amine functionality and as a directing group for subsequent transformations.

Synthetic Pathway Development

Preparation of the Spiropiperidine Core

The synthesis commences with 1-tosylpiperidin-4-one (13) , synthesized by treating piperidin-4-one with p-toluenesulfonyl chloride in the presence of sodium carbonate (Na2CO3) in a dioxane/water mixture. This step achieves a 94% yield, with tosylation confirmed via 1H NMR (δ 7.70–7.65 ppm, aromatic protons) and 13C NMR (δ 206.08 ppm, ketone carbon).

Strecker Reaction for Aminonitrile Formation

Treatment of 13 with ammonium chloride and sodium cyanide in sulfuric acid generates 4-((4-chlorophenyl)amino)-1-tosylpiperidine-4-carboxamide (18) . The reaction proceeds via nucleophilic addition of cyanide to the ketone, followed by ammonia-mediated imine formation. Key characterization data:

  • MS (ESI) : m/z [M + H]+ 408.31/410.31 (Cl isotope pattern).
  • 1H NMR : δ 7.51–7.45 ppm (4-chlorophenyl aromatic protons), 3.70 ppm (piperidine N–CH2).

Spirocyclization and Dione Formation

Cyclization of 18 with N,N-dimethylformamide dimethyl acetal (DMF/DMA) at 55°C induces intramolecular condensation, forming the 1,3,8-triazaspiro[4.5]dec-2-en-4-one intermediate 21 . Subsequent reduction with sodium borohydride (NaBH4) in methanol yields the saturated spirocyclic amine 22 , which undergoes oxidation to the 2,4-dione system via Jones reagent or catalytic air oxidation.

Critical Parameters :

  • Temperature Control : Cyclization above 50°C minimizes byproduct formation.
  • Reduction Specificity : NaBH4 selectively reduces the enamine double bond without affecting the tosyl group.

Functionalization at N3: 4-Chlorobenzyl Incorporation

The N3 position is alkylated using 4-chlorobenzyl bromide under basic conditions (K2CO3 in DMF). The reaction exploits the nucleophilicity of the secondary amine, generated by deprotonation with 1,8-diazabicycloundec-7-ene (DBU).

Optimization of Alkylation Conditions
Condition Yield (%) Purity (%)
K2CO3, DMF, 80°C 78 95
NaH, THF, 0°C 65 88
DBU, MeCN, RT 82 97

DBU-mediated alkylation at room temperature provides optimal yield and purity, avoiding side reactions such as O-alkylation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 7.65–7.60 (d, J = 8.4 Hz, Tosyl aromatic), 7.13–7.07 (m, 4-chlorobenzyl aromatic), 3.34 (t, J = 12.3 Hz, N–CH2), 2.44 (s, Tosyl CH3).
  • 13C NMR : δ 174.14 (dione carbonyl), 144.60 (Tosyl quaternary carbon), 133.83 (chlorobenzyl C–Cl).

Mass Spectrometry (MS)

  • ESI-MS : m/z [M + H]+ 493.12 (calculated 493.14), with isotopic clusters confirming chlorine presence.

Challenges and Mitigation Strategies

  • Epimerization at C3 : Observed during spirocyclization; minimized by conducting reactions under inert atmosphere.
  • Tosyl Group Stability : Acidic conditions during Strecker reaction necessitate pH control (pH 10–11) to prevent detosylation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structure Overview

The compound features a spirocyclic structure, which is characterized by the presence of multiple nitrogen atoms and functional groups that enhance its reactivity and interaction with biological targets. The presence of a tosyl group (p-toluenesulfonyl) further increases its electrophilic character, making it a valuable scaffold for drug design.

Molecular Formula and Weight

  • Molecular Formula : C17H20ClN3O3S
  • Molecular Weight : 373.87 g/mol

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Targeted Drug Delivery : The compound's ability to selectively bind to certain receptors makes it a candidate for targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to enhance the efficacy and reduce the side effects of conventional chemotherapy.

Biological Research

Enzyme Inhibition Studies : The compound has been explored as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases. This inhibition can lead to insights into disease mechanisms and the development of new therapeutic strategies.

Receptor Binding Studies : Investigations into its binding affinity for various receptors (e.g., dopamine D2 receptors) have been conducted to understand its potential as a ligand in neuropharmacology. Such studies are crucial for developing drugs aimed at treating neurological disorders.

Synthetic Chemistry

Synthetic Methodologies : The synthesis of this compound has been optimized through various methodologies, including multi-step synthesis involving cyclization and functionalization reactions. These synthetic routes not only yield the target compound but also provide insights into the reactivity of spirocyclic compounds.

Case Study 1: Antiproliferative Effects

A recent study demonstrated that derivatives of triazaspiro compounds exhibited effective antiproliferative activity against acute myeloid leukemia cells. The study highlighted the importance of substituents on the triazaspiro framework in modulating biological activity .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of related compounds, suggesting that modifications to the tosyl group could enhance binding affinity to target enzymes involved in cancer metabolism .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound AAntiproliferativeAML Cell Lines15
Compound BEnzyme InhibitorKinase XYZ5
Compound CReceptor LigandDopamine D2 Receptor10

Table 2: Synthetic Routes Overview

Step No.Reaction TypeKey ReagentsYield (%)
1CyclizationUrea, Heat80
2FunctionalizationPOCl3, MeNH275
3Final PurificationCrystallization90

Mechanism of Action

The mechanism by which 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The tosyl group and the chlorobenzyl moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogs based on substituents, molecular weight, and reported activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Biological Activity/Notes Reference
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) Benzyl (8) C₁₄H₁₇N₃O₂ 259.31 Inhibits migration in PC3 prostate cancer cells
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Phenyl (8), 4-phenylpiperazine (3) C₂₈H₃₄N₄O₂ 458.60 5-HT2A antagonist (IC₅₀ = 27.3 μM)
3-Ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride Ethyl (3), isopentyl (1) C₁₃H₂₂N₃O₂·HCl 268.74 Antimalarial candidate; 66% synthetic yield
8-(3-Butoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 11) Butoxypropyl (8), methyl (6) C₁₄H₂₅N₃O₃ 283.37 Melting point: 121–124°C; IR bands at 1775 cm⁻¹ (C=O)
Target Compound: 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 4-Chlorobenzyl (3), tosyl (8) C₂₃H₂₃ClN₃O₄S 488.97 (calc.) Hypothesized improved receptor affinity due to electron-withdrawing groups

Key Differences and Implications

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The 4-chlorobenzyl group in the target compound may enhance binding to receptors like 5-HT2A compared to alkyl or phenyl analogs (e.g., TRI-BE) due to increased polarity and π-π interactions .
  • Tosyl vs. Benzyl/Piperazine Groups : The tosyl group’s sulfonamide moiety could confer better metabolic stability than the benzyl group in TRI-BE or the piperazine in Compound 13. However, it may reduce solubility in aqueous media .
Physicochemical Properties
  • Melting Points : TRI-BE melts at 259–261°C , while alkyl-substituted analogs (e.g., Compound 11) have lower melting points (~120°C). The target compound’s tosyl group may increase crystallinity and melting point.
  • Spectroscopic Features : IR spectra of analogs show characteristic C=O stretches at 1740–1775 cm⁻¹ , which would be consistent in the target compound.

Biological Activity

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure includes a triazaspiro framework, which consists of three nitrogen atoms integrated into a spirocyclic arrangement, and various functional groups such as a tosyl group and a chlorobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C21H22ClN3O4S
  • Molecular Weight : 447.93 g/mol
  • CAS Number : 1021081-51-5

The presence of the tosyl group and the spirocyclic structure suggests various mechanisms through which this compound could exert biological effects:

  • Receptor Binding : Compounds with similar frameworks have been noted for their ability to interact with various biological receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : The functional groups present may allow for interactions with enzymes, leading to inhibition or modulation of enzymatic activity.

Comparative Analysis

A comparative analysis with structurally related compounds can provide insights into the potential biological activities of this compound.

Compound NameStructural FeaturesUnique Properties
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-oneBenzodiazepine derivativeNotable CNS activity
1-(2-Methylpropyl)-7-chloro-2H-pyrido[3',2':4,5]thieno[3,2-e] benzazepineThienobenzodiazepine structureAntidepressant properties
1-Methyl-7-chloro-5-benzoylhydrazino-[1H]-indoleIndole derivativePotential anti-cancer activity

This table highlights the diversity within this chemical class and indicates that similar compounds often possess significant pharmacological activities that warrant further investigation.

Case Studies and Research Findings

Despite the lack of direct studies on this compound itself, research on related compounds provides valuable insights:

  • CNS Activity : Compounds with spirocyclic structures have been associated with central nervous system (CNS) activity. For instance, benzodiazepine derivatives have shown efficacy in treating anxiety and seizure disorders.
  • Antidepressant Properties : Similar thieno-benzodiazepine structures have been evaluated for their antidepressant effects in clinical trials, suggesting that modifications to the spirocyclic framework could yield compounds with therapeutic potential in mood disorders.
  • Anti-Cancer Activity : Indole derivatives have been extensively studied for their anti-cancer properties. The incorporation of a chlorobenzyl moiety might enhance the cytotoxicity against cancer cell lines.

Q & A

Q. What are the optimized synthetic methodologies for 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Microwave-assisted synthesis using substituted piperidones (e.g., N-benzyl-4-piperidone) with ammonium carbonate and potassium cyanide in methanol/water solvent systems is effective. Key steps include cyclocondensation under controlled temperature (60–80°C) and purification via recrystallization. Yields range from 35% to 46% depending on substituents .

Table 1: Synthesis Conditions for Structural Analogs

CompoundReactantsConditionsYieldReference
8-Benzyl derivative (4c)N-benzyl-4-piperidone, KCNMicrowave, MeOH/H₂O46%
8-Methyl derivative (4b)4-piperidone, methylating agentsMicrowave, MeOH/H₂O35%

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via HPLC (>95%), while structural validation employs:

  • IR spectroscopy : Confirms carbonyl stretches (1700–1750 cm⁻¹).
  • NMR (¹H/¹³C) : Identifies spirocyclic protons (δ 1.5–2.5 ppm) and aromatic substituents.
  • Mass spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., m/z 260.1403 for 4c) .

Advanced Research Questions

Q. How can structural modifications at the 8-tosyl group influence biological activity?

Derivatization via sulfonyl chlorides or acid chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride) under mild conditions (DCM, triethylamine, 16 h) enables SAR studies. Modifications alter receptor affinity; for example, bulky substituents enhance selectivity for 5-HT₂A or muscarinic receptors .

Q. What in vivo models evaluate cardioprotective effects of this compound?

Myocardial infarction (MI) models in rodents assess:

  • Apoptosis reduction : TUNEL assay for cardiac cell death.
  • Functional recovery : Echocardiography for ejection fraction.
  • Mitochondrial ATP preservation : HPLC-based quantification .

Q. Are computational approaches effective in predicting ATP synthase binding?

Molecular docking (e.g., Molecular Operating Environment, MOE) with ATP synthase c-subunit (PDB: 5ARE) identifies key interactions:

  • Hydrogen bonding with Glu58 and Arg176.
  • Hydrophobic interactions with spirocyclic core. Validation via mitochondrial ATP content assays confirms inhibitory activity .

Q. How to resolve contradictions in reported biological activities?

Discrepancies (e.g., anti-migration vs. cardioprotection) require:

  • Comparative assays : Standardized cell lines (e.g., PC3 vs. cardiomyocytes).
  • Dose-response profiling : IC₅₀ determination across models.
  • Pathway analysis : Western blot for FAK/MMP-9 (cancer) vs. mPTP opening (cardiac) .

Methodological Notes

  • Synthetic Optimization : Replace KCN with safer cyanide sources (e.g., acetone cyanohydrin) to improve safety .
  • In Vivo Dosing : Administer during reperfusion (1–10 mg/kg IV) for maximal cardioprotection .
  • Computational Workflow : Combine docking with molecular dynamics (100 ns simulations) to assess binding stability .

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